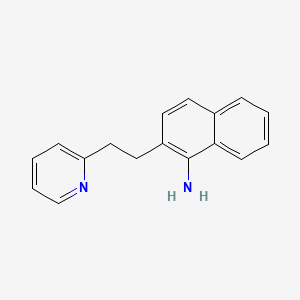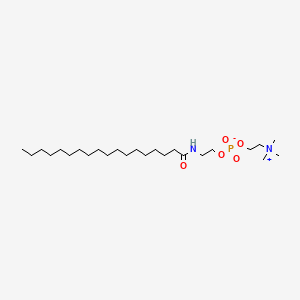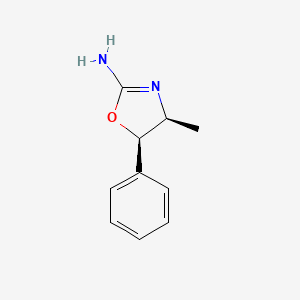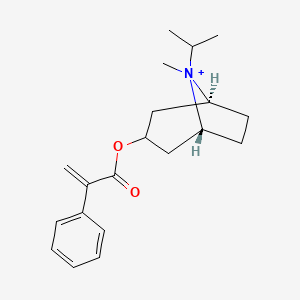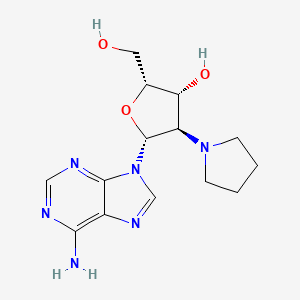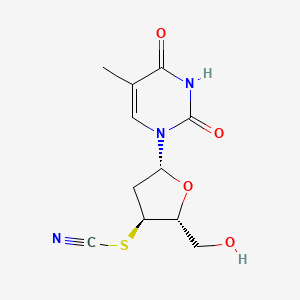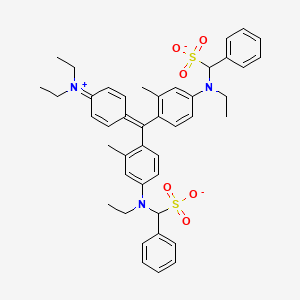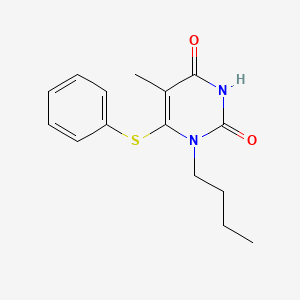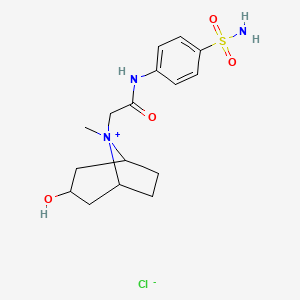
8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-(aminosulfonyl)phenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride typically involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide. This intermediate is then reacted with tropinium chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of microwave irradiation has also been explored to enhance the reaction efficiency and yield .
化学反応の分析
Types of Reactions
N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .
作用機序
The mechanism of action of N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in various physiological processes. The compound inhibits the activity of carbonic anhydrase, leading to a disruption in the regulation of pH and ion balance within cells. This inhibition can result in the suppression of cancer cell growth and the reduction of microbial activity .
類似化合物との比較
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
N-(4-(N′-Substituted sulfamoyl)phenyl)myrtenamides: Exhibits antifungal and herbicidal activities.
(4-Nitrophenyl)sulfonyltryptophan: Used in the synthesis of novel sulfonamide compounds with potential biological activities.
Uniqueness
N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride stands out due to its unique combination of a sulfonamide group and a tropinium moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to inhibit carbonic anhydrase and its potential use in cancer therapy further highlight its uniqueness compared to other similar compounds .
特性
CAS番号 |
93614-59-6 |
|---|---|
分子式 |
C16H24ClN3O4S |
分子量 |
389.9 g/mol |
IUPAC名 |
2-(3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl)-N-(4-sulfamoylphenyl)acetamide;chloride |
InChI |
InChI=1S/C16H23N3O4S.ClH/c1-19(12-4-5-13(19)9-14(20)8-12)10-16(21)18-11-2-6-15(7-3-11)24(17,22)23;/h2-3,6-7,12-14,20H,4-5,8-10H2,1H3,(H2-,17,18,21,22,23);1H |
InChIキー |
NZFDMQZIPIPYCT-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(C2CCC1CC(C2)O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt](/img/structure/B12785006.png)
